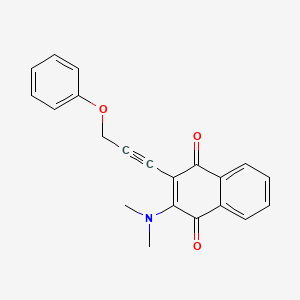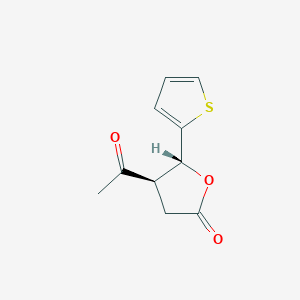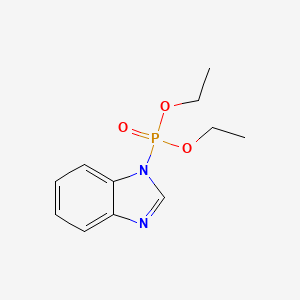
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones These compounds are known for their diverse biological activities and are often used in various scientific research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with a naphthoquinone derivative and introduce the dimethylamino group through a nucleophilic substitution reaction. The phenoxypropynyl group can be added via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The dimethylamino and phenoxypropynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino and phenoxypropynyl groups can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)benzene-1,4-dione
- 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)anthracene-1,4-dione
Uniqueness
Compared to similar compounds, 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione stands out due to its unique naphthalene-1,4-dione core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
90179-82-1 |
|---|---|
Fórmula molecular |
C21H17NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)-3-(3-phenoxyprop-1-ynyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C21H17NO3/c1-22(2)19-18(13-8-14-25-15-9-4-3-5-10-15)20(23)16-11-6-7-12-17(16)21(19)24/h3-7,9-12H,14H2,1-2H3 |
Clave InChI |
WSARVVMYRFIDDI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C#CCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
silane](/img/structure/B14364102.png)

![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)

![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)

![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)



